molecular formula C15H22N2O3 B14840273 2-Tert-butoxy-3-cyclopropoxy-N,N-dimethylisonicotinamide

2-Tert-butoxy-3-cyclopropoxy-N,N-dimethylisonicotinamide

Cat. No.: B14840273
M. Wt: 278.35 g/mol
InChI Key: UMSCTAMOPOGMOP-UHFFFAOYSA-N
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Description

2-Tert-butoxy-3-cyclopropoxy-N,N-dimethylisonicotinamide is a chemical compound with the molecular formula C15H22N2O3 It is known for its unique structure, which includes tert-butoxy and cyclopropoxy groups attached to an isonicotinamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butoxy-3-cyclopropoxy-N,N-dimethylisonicotinamide typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of amino acids with tert-butyloxycarbonyl (Boc) groups, followed by coupling reactions to introduce the desired functional groups . The reaction conditions often include the use of coupling reagents such as N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide, which enhances amide formation without the need for additional bases .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can improve the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butoxy-3-cyclopropoxy-N,N-dimethylisonicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups, potentially leading to the formation of amines or alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions result in the replacement of functional groups with new groups, leading to a variety of derivatives.

Scientific Research Applications

2-Tert-butoxy-3-cyclopropoxy-N,N-dimethylisonicotinamide has several scientific research applications, including:

Mechanism of Action

The mechanism by which 2-Tert-butoxy-3-cyclopropoxy-N,N-dimethylisonicotinamide exerts its effects involves interactions with molecular targets and pathways. The compound’s functional groups allow it to bind to specific enzymes or receptors, modulating their activity. This can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Tert-butoxy-3-cyclopropoxy-N,N-dimethylisonicotinamide stands out due to its combination of tert-butoxy and cyclopropoxy groups, which confer unique reactivity and properties. This makes it distinct from other similar compounds and valuable in various research applications.

Properties

Molecular Formula

C15H22N2O3

Molecular Weight

278.35 g/mol

IUPAC Name

3-cyclopropyloxy-N,N-dimethyl-2-[(2-methylpropan-2-yl)oxy]pyridine-4-carboxamide

InChI

InChI=1S/C15H22N2O3/c1-15(2,3)20-13-12(19-10-6-7-10)11(8-9-16-13)14(18)17(4)5/h8-10H,6-7H2,1-5H3

InChI Key

UMSCTAMOPOGMOP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=NC=CC(=C1OC2CC2)C(=O)N(C)C

Origin of Product

United States

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